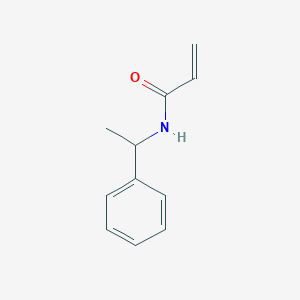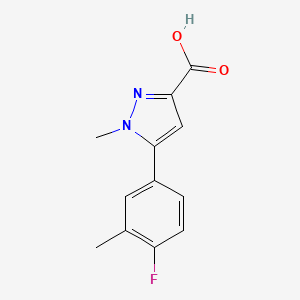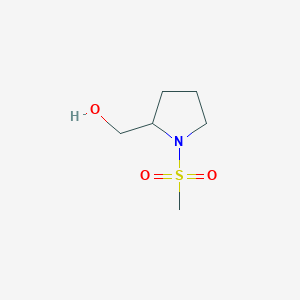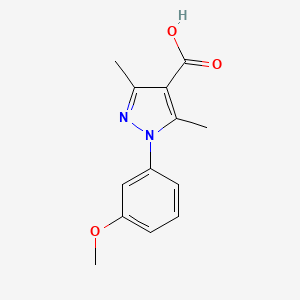
1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The compound has shown promising results in various studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in the body. For example, studies have indicated that the compound can inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in lab experiments is its potential as an anti-inflammatory and anticancer agent. Additionally, the compound has also shown potential as a drug delivery agent and herbicide. However, one of the limitations of using the compound in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. One area of interest is the development of novel drug delivery systems using the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Finally, more research is needed to determine the safety and toxicity of the compound, which will be important for its potential use in humans and animals.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has shown potential as an anti-inflammatory agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines. Additionally, the compound has also shown potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells.
In the field of pharmaceuticals, 1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has shown potential as a drug delivery agent, with studies indicating that it can enhance the solubility and bioavailability of poorly soluble drugs. In agrochemicals, the compound has shown potential as a herbicide, with studies indicating that it can inhibit the growth of weeds.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVSLDNCXPFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate](/img/structure/B3087544.png)
![N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B3087556.png)
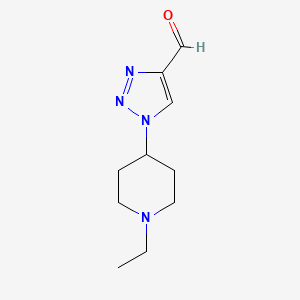
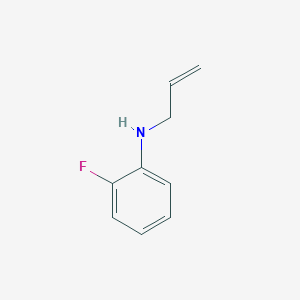
![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)




![2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3087605.png)
